Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate, also known as 4-dimethylphenyl-4-oxobutyrate, is a synthetic compound derived from the esterification of 4-oxobutanoic acid with 3,4-dimethylphenol. It is a white crystalline solid with a melting point of 115-117°C and a boiling point of 261-263°C. It is soluble in methanol, ethanol, and ethyl ether, and slightly soluble in water. This compound has many applications in the fields of organic synthesis, medicine, and biochemistry.
Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures. A research paper published in the journal Zeitschrift für Kristallographie - New Crystal Structures details the crystal structure of a compound closely related to Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate . Such studies are crucial in understanding the physical and chemical properties of the compound, which can further aid in its applications in various fields.
Chemical Synthesis
Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate could potentially be used as a reactant in chemical synthesis. For instance, 3,4-Dimethylphenylhydrazine hydrochloride is used as a reactant with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester . This suggests that Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate could potentially be used in similar reactions.
Industrial Applications
The direct resolution of racemates during crystallization is gaining interest due to the prospects for industrial application . As Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is a chiral compound, it could potentially be used in such processes.
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its primary targets could be transition metals used in these reactions, such as palladium .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through a process known as transmetalation . This involves the transfer of an organic group from boron to palladium
Biochemical Pathways
The compound likely participates in the SM cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway can lead to the synthesis of a wide variety of organic compounds .
Pharmacokinetics
Similar compounds are known to be relatively stable and readily prepared , suggesting good bioavailability.
Result of Action
The result of the compound’s action in SM cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds
Action Environment
The efficacy and stability of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate, like many other compounds used in SM cross-coupling reactions, can be influenced by various environmental factors. These include the presence of a transition metal catalyst, the pH of the environment, and the temperature . The compound is known to be relatively stable and environmentally benign .
properties
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)8-7-13(15)12-6-5-10(2)11(3)9-12/h5-6,9H,4,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLMZKLDVOQALH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599305 |
Source
|
Record name | Ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate | |
CAS RN |
175394-01-1 |
Source
|
Record name | Ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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